N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide
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Overview
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a pyridazinylamino phenyl group, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as electronic and photonic applications.
Mechanism of Action
The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy.
Pyridinium Salts: Structurally similar compounds with diverse biological activities.
Pyridine Derivatives: Compounds with similar core structures and varied pharmacological properties.
Uniqueness
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide stands out due to its unique combination of an indole core and a pyridazinylamino phenyl group. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNSXXHNQYQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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